Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate
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Overview
Description
Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a structural fragment that is attractive for screening for biological activity due to its resistance to metabolic degradation and ability to form hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazol-1-yl)acetic Acid Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,2,4-Triazoles: Another class of triazoles with a different arrangement of nitrogen atoms, used in various medicinal and industrial applications.
Uniqueness
Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
199386-95-3 |
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Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.128 |
IUPAC Name |
methyl 2-oxo-2-(triazol-1-ylamino)acetate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(11)4(10)7-9-3-2-6-8-9/h2-3H,1H3,(H,7,10) |
InChI Key |
LZHAEBTYLUVJRV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)NN1C=CN=N1 |
Synonyms |
Acetic acid, oxo(1H-1,2,3-triazol-1-ylamino)-, methyl ester (9CI) |
Origin of Product |
United States |
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